
Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate” is a chemical compound with the molecular formula C9H5F3NNaO2 . It has a molecular weight of 239.13 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a but-2-en-2-olate group, which is further substituted with a trifluoro-4-oxo group .Aplicaciones Científicas De Investigación
Structural Analysis and Coordination Modes
The structural features and coordination modes of related sodium compounds provide insights into the potential applications of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate in scientific research. For instance, the synthesis and crystal structures of lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents reveal polymeric structures with diverse coordination modes of lithium cations, which could suggest similar complex formation capabilities for sodium compounds with trifluoromethyl and pyridyl groups (Slepukhin et al., 2019). Similarly, the synthesis and characterization of zinc carboxylate complexes with 2,3-pyridine dicarboxylic acid highlight the versatility of pyridine derivatives in forming coordination complexes, potentially applicable to this compound (Singh et al., 2011).
Luminescence Properties
The study of luminescence properties of structures built from related compounds, like the salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals, sheds light on the impact of structural features on luminescence. This information can be leveraged in the design of materials for optical applications, indicating potential uses for this compound in developing luminescent materials (Tafeenko et al., 2009).
Hydrogen Bonding and Supramolecular Structures
The assembly of 3D hydrogen bonding networks by sodium 4-(4-pyridinyl)pyrimidine-2-sulfonate with transitional metal salts provides a template for understanding how this compound might interact in supramolecular structures. This highlights its potential application in the design of new materials with specific properties like porosity, stability, and reactivity, facilitated by hydrogen bonding (Xu, 2009).
Synthesis of Heterocyclic Compounds
The compound's relevance extends to the synthesis of heterocyclic compounds, as demonstrated by related research involving the condensation of sodium derivatives with heterocyclic amines to produce various heterocyclic derivatives. This suggests that this compound could be a valuable precursor in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Abdelhamid & Gomha, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate involves the reaction of 3-pyridinecarboxaldehyde with ethyl trifluoroacetoacetate to form 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-ol. This intermediate is then reacted with sodium ethoxide to form the final product, Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethyl trifluoroacetoacetate", "sodium ethoxide" ], "Reaction": [ "Step 1: React 3-pyridinecarboxaldehyde with ethyl trifluoroacetoacetate in the presence of a base to form 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-ol.", "Step 2: React 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-ol with sodium ethoxide to form Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate." ] } | |
Número CAS |
1006961-03-0 |
Fórmula molecular |
C9H5F3NNaO2 |
Peso molecular |
239.13 g/mol |
Nombre IUPAC |
sodium;(E)-1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate |
InChI |
InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6;/h1-5,15H;/q;+1/p-1/b8-4+; |
Clave InChI |
PLBYWJVPXDVGQB-ZFXMFRGYSA-M |
SMILES isomérico |
C1=CC(=CN=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+] |
SMILES |
C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


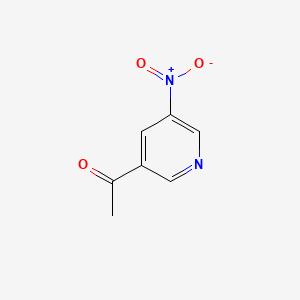
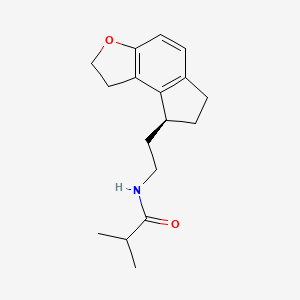
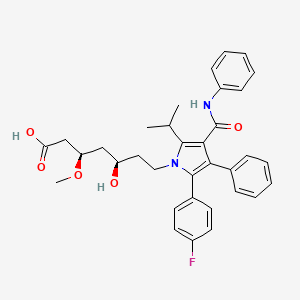
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3339270.png)
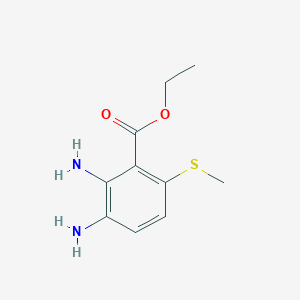
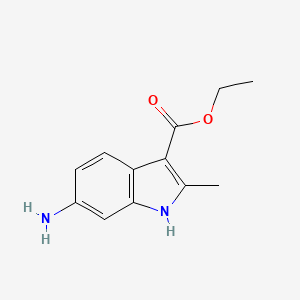


![5-[3-[(1S,2S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B3339303.png)
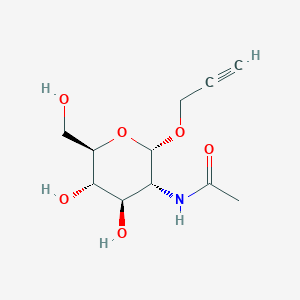

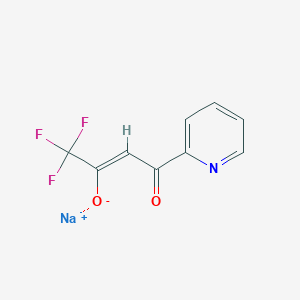
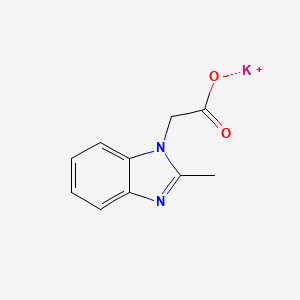
![[FeCl2bis(dppbz)]](/img/structure/B3339339.png)
